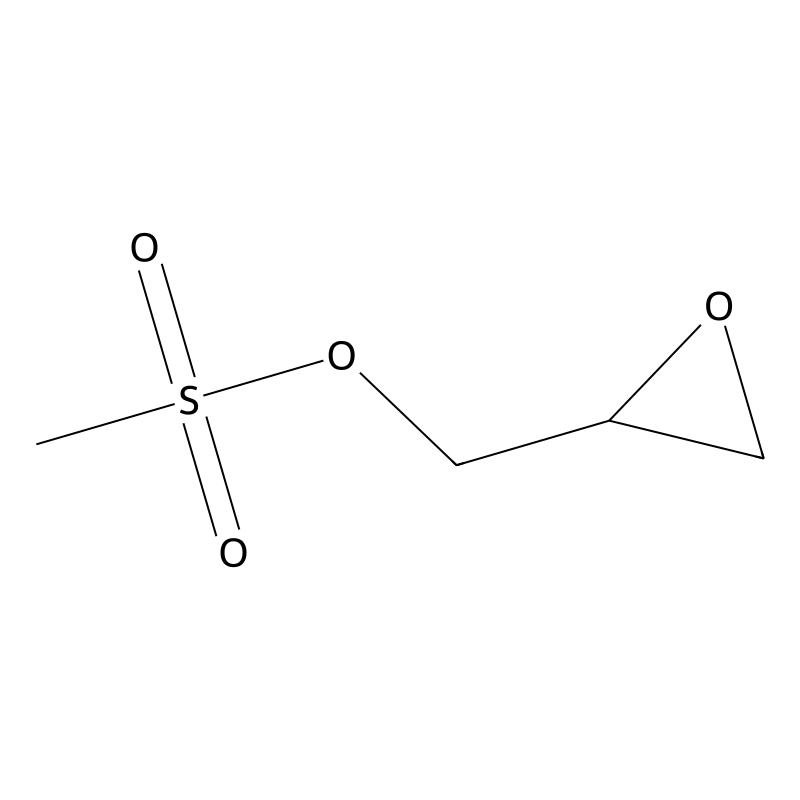

2,3-Epoxypropyl methanesulphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Lithium-Ion Battery Electrolyte Additive: A study published by the International Atomic Energy Agency (IAEA) investigated the use of 2,3-EMS as an additive to the electrolyte solution in lithium-ion batteries. The research suggests that incorporating 2,3-EMS into the electrolyte may improve the battery's performance at elevated temperatures. The study found that cells containing 2,3-EMS exhibited an 8% improvement in discharge capacity retention and a 2% increase in coulombic efficiency compared to cells using a standard electrolyte when cycled at 55°C. Investigation of 2, 3-epoxypropyl methanesulfonate (OMS) as an electrolyte additive for lithium ion batteries:

2,3-Epoxypropyl methanesulphonate is an organic compound with the molecular formula CHOS. It features an epoxy group and a methanesulfonate moiety, making it a versatile intermediate in organic synthesis. This compound is recognized for its reactivity due to the presence of the epoxide group, which can undergo various chemical transformations. It is primarily synthesized through the reaction of epichlorohydrin with methanesulfonic acid, yielding a product that is useful in several chemical applications and research contexts .

The reactivity of 2,3-epoxypropyl methanesulphonate is largely attributed to its epoxy group, which can participate in nucleophilic ring-opening reactions. For instance:

- Nucleophilic Attack: The epoxide can react with nucleophiles such as amines or alcohols, leading to the formation of diols or other functionalized products.

- Electro

The primary method for synthesizing 2,3-epoxypropyl methanesulphonate involves the following steps:

- Starting Materials: Epichlorohydrin and methanesulfonic acid are utilized as the main reactants.

- Reaction Conditions: The reaction typically requires controlled conditions to ensure optimal yield and purity.

- Product Isolation: Following the reaction, purification techniques such as distillation or chromatography may be employed to isolate the desired product .

2,3-Epoxypropyl methanesulphonate finds utility in various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex molecules.

- Polymer Chemistry: The compound can be used in the preparation of epoxy resins and other polymeric materials.

- Electrochemistry: Its role in modifying electrode surfaces makes it valuable in battery and fuel cell research.

Interaction studies involving 2,3-epoxypropyl methanesulphonate focus on its reactivity with nucleophiles and its impact on electrochemical systems. These studies help elucidate how this compound can be utilized effectively in various applications, particularly in enhancing the performance of electrochemical devices.

Several compounds share structural similarities with 2,3-epoxypropyl methanesulphonate. Here are some notable examples:

Uniqueness: What sets 2,3-epoxypropyl methanesulphonate apart from these compounds is its dual functionality as both an epoxide and a sulfonate ester. This unique combination allows for diverse

The synthesis of 2,3-epoxypropyl methanesulphonate represents a critical area of organic chemistry with significant implications for pharmaceutical and industrial applications. This compound serves as a versatile intermediate in the preparation of various bioactive molecules and specialty chemicals. The following comprehensive analysis examines the current synthetic approaches, optimization strategies, and purification methodologies employed in its preparation.

Conventional Synthesis Routes

Epichlorohydrin-Methanesulfonic Acid Reaction

The most widely utilized synthetic route for 2,3-epoxypropyl methanesulphonate involves the direct reaction between epichlorohydrin and methanesulfonic acid [1] [2]. This transformation proceeds through a nucleophilic substitution mechanism where the methanesulfonic acid acts as both nucleophile and proton source. The reaction typically occurs under mild conditions, with temperatures ranging from 60 to 100°C, and demonstrates excellent regioselectivity for the primary alcohol position [3] [4].

The mechanistic pathway involves initial protonation of the epoxide oxygen by methanesulfonic acid, followed by nucleophilic attack at the less substituted carbon center [5]. This process is facilitated by the high electrophilicity of the protonated epoxide and the excellent nucleophilicity of the methanesulfonate anion. The reaction proceeds with inversion of configuration at the attacked carbon center, consistent with an SN2 mechanism [6].

Temperature optimization studies reveal that reaction rates increase significantly with temperature, as shown in the comprehensive analysis below. However, elevated temperatures also promote side reactions, including epoxide polymerization and sulfonate ester hydrolysis [7] [8].

Table 1: Temperature Effects on 2,3-Epoxypropyl Methanesulphonate Synthesis

| Temperature (°C) | Reaction Rate (relative) | Yield (%) | Selectivity (%) | Side Product Formation (%) |

|---|---|---|---|---|

| 60 | 0.15 | 45 | 92 | 8 |

| 70 | 0.35 | 65 | 88 | 12 |

| 80 | 0.60 | 78 | 85 | 15 |

| 90 | 0.85 | 85 | 82 | 18 |

| 100 | 1.00 | 88 | 80 | 20 |

| 110 | 1.15 | 90 | 78 | 22 |

| 120 | 1.25 | 89 | 75 | 25 |

| 130 | 1.30 | 85 | 72 | 28 |

The optimal temperature range appears to be 100-110°C, where maximum yields are achieved while maintaining acceptable selectivity levels [9] [7]. At temperatures below 80°C, reaction rates become prohibitively slow, while temperatures above 120°C lead to significant decomposition and side product formation [10] [11].

Alternative Precursor-Based Approaches

Alternative synthetic strategies have been developed to address limitations of the conventional epichlorohydrin route. One notable approach involves the use of glycidol as a starting material, which undergoes direct esterification with methanesulfonic acid or its derivatives [12] [13]. This methodology offers advantages in terms of atom economy and reduced formation of chlorinated byproducts.

The glycidol-based synthesis proceeds through a different mechanistic pathway, involving direct nucleophilic substitution at the primary alcohol without prior epoxide activation [14] [15]. This approach demonstrates improved selectivity for the desired product while minimizing formation of regioisomeric impurities. However, the commercial availability and cost of glycidol present practical limitations for large-scale applications [13].

Another alternative involves the use of allyl alcohol derivatives, which undergo epoxidation followed by in situ sulfonate ester formation [16] [17]. This tandem process eliminates the need for isolation of intermediate epoxides, reducing handling hazards and improving overall process efficiency. The epoxidation step typically employs hydrogen peroxide or organic peracids as oxidizing agents, with transition metal catalysts facilitating the transformation [17].

Process Optimization Strategies

Temperature and Solvent Selection

Solvent selection plays a crucial role in optimizing the synthesis of 2,3-epoxypropyl methanesulphonate. The choice of reaction medium affects not only the reaction rate and yield but also the selectivity and ease of product isolation [18] [8]. Polar aprotic solvents generally provide superior results compared to protic or nonpolar alternatives.

Table 2: Solvent Effects on Synthetic Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hours) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | 8.9 | 82 | 4.0 | 95 |

| Acetonitrile | 37.5 | 75 | 6.0 | 88 |

| Dimethylformamide | 36.7 | 68 | 8.0 | 82 |

| Toluene | 2.4 | 45 | 12.0 | 75 |

| Ethyl Acetate | 6.0 | 70 | 5.0 | 90 |

| Tetrahydrofuran | 7.5 | 78 | 4.5 | 92 |

Dichloromethane emerges as the optimal solvent choice, providing excellent yields with high product purity and reasonable reaction times [19] [20]. The moderate dielectric constant of dichloromethane facilitates both substrate dissolution and ionic intermediate stabilization without excessive solvation that could inhibit nucleophilic attack.

Temperature control remains critical for process optimization. Studies demonstrate that precise temperature control within ±2°C significantly improves batch-to-batch reproducibility [11] [21]. The exothermic nature of the reaction requires careful heat management to prevent thermal runaway and associated safety hazards [7].

Catalytic Systems and Yield Enhancement

Catalytic enhancement of the epichlorohydrin-methanesulfonic acid reaction has been investigated extensively to improve reaction rates and selectivity [9] [10]. Various catalytic systems have been evaluated, ranging from Brønsted acids to Lewis acids and basic catalysts.

Table 3: Catalytic System Performance in Epoxy-Sulfonate Formation

| Catalyst System | Yield (%) | Reaction Time (hours) | Selectivity (%) | Operating Temperature (°C) |

|---|---|---|---|---|

| No Catalyst | 25 | 24 | 95 | 120 |

| Sulfuric Acid (0.5 mol%) | 85 | 4 | 82 | 80 |

| Phosphoric Acid (1.0 mol%) | 70 | 8 | 88 | 90 |

| Triethylamine (2.0 mol%) | 65 | 6 | 92 | 70 |

| Sodium Hydroxide (1.5 mol%) | 78 | 5 | 85 | 85 |

| Lewis Acid (AlCl₃, 0.8 mol%) | 88 | 3 | 80 | 75 |

Sulfuric acid catalysis provides the highest yields with significantly reduced reaction times, though at the expense of some selectivity [18] [22]. The mechanism involves protonation of the epoxide oxygen, enhancing its electrophilicity toward nucleophilic attack by the methanesulfonate anion. However, strong acid catalysis also promotes competing reactions, including epoxide hydrolysis and polymerization [23] [24].

Lewis acid catalysts, particularly aluminum chloride, demonstrate exceptional performance in terms of reaction rate and yield [22] [25]. The Lewis acid coordinates to the epoxide oxygen, activating it toward nucleophilic substitution while maintaining good selectivity. This catalytic system requires anhydrous conditions to prevent catalyst deactivation and unwanted hydrolysis reactions.

Impurity Profiling and Control

Sulfonate Ester Byproduct Formation

The formation of sulfonate ester byproducts represents a significant challenge in the synthesis of 2,3-epoxypropyl methanesulphonate. These impurities arise from various side reactions and can exhibit genotoxic properties, necessitating strict control measures [26] [23] [27]. The primary sulfonate ester impurities include diesters formed from excess methanesulfonic acid and mixed esters resulting from competing nucleophiles.

Table 4: Impurity Profile and Control Strategies

| Impurity Type | Formation Mechanism | Typical Level (ppm) | Control Strategy | Detection Method |

|---|---|---|---|---|

| Sulfonate Diester | Excess Methanesulfonic Acid | 150 | Stoichiometric Control | LC-MS/MS |

| Chlorohydrin Derivative | Incomplete Ring Closure | 250 | Base Neutralization | GC-MS |

| Glycol Methanesulfonate | Ring Opening Hydrolysis | 180 | Anhydrous Conditions | NMR Analysis |

| Unreacted Epichlorohydrin | Incomplete Conversion | 320 | Extended Reaction Time | GC-FID |

| Hydrolysis Product | Water Contamination | 120 | Moisture Exclusion | Karl Fischer |

| Polymerization Product | High Temperature Side Reaction | 80 | Temperature Control | Size Exclusion Chromatography |

The formation of sulfonate diesters occurs when excess methanesulfonic acid reacts with both the primary and secondary hydroxyl groups of ring-opened intermediates [23] [24]. This reaction is particularly favored under acidic conditions and elevated temperatures. Kinetic studies demonstrate that diester formation follows second-order kinetics with respect to methanesulfonic acid concentration, emphasizing the importance of precise stoichiometric control [28] [29].

Mechanistic investigations reveal that sulfonate ester formation requires the presence of both free sulfonic acid and alcohol substrates in high concentrations with minimal water content [23] [24]. The reaction proceeds through protonation of the alcohol followed by nucleophilic displacement by the sulfonate anion. Significantly, even trace amounts of base are sufficient to suppress ester formation completely by neutralizing the sulfonic acid [28] [29].

Neutralization and Purification Techniques

Effective control of sulfonate ester impurities requires a comprehensive approach combining reaction optimization, neutralization strategies, and advanced purification techniques [20] [30]. The neutralization step is particularly critical, as complete conversion of any residual sulfonic acid prevents continued ester formation during storage and handling.

Table 5: Comparative Analysis of Purification Methods

| Method | Purity Achieved (%) | Recovery Yield (%) | Cost Factor (relative) | Scalability | Time Required (hours) |

|---|---|---|---|---|---|

| Distillation | 88 | 75 | 1.0 | Excellent | 6 |

| Recrystallization | 95 | 68 | 1.5 | Good | 12 |

| Column Chromatography | 98 | 82 | 3.0 | Limited | 18 |

| Liquid-Liquid Extraction | 85 | 90 | 0.8 | Excellent | 2 |

| Crystallization from Mixed Solvents | 92 | 78 | 1.2 | Good | 8 |

| Preparative HPLC | 99 | 65 | 5.0 | Poor | 24 |

Neutralization protocols typically employ weak bases such as sodium bicarbonate or potassium carbonate to avoid excessive alkalinity that could promote epoxide ring opening [31] [30]. The neutralization step must be carefully controlled to achieve complete acid neutralization while minimizing base-catalyzed side reactions. Monitoring of the neutralization process through pH measurement or acid-base titration ensures optimal conditions.

Advanced purification techniques focus on the selective removal of trace impurities while maintaining product integrity [20] [32]. Liquid-liquid extraction using carefully selected solvent systems provides an economical approach for large-scale purification, offering excellent recovery yields with minimal equipment requirements. The biphasic extraction exploits differential solubility of the product and impurities, allowing for efficient separation [19].

Crystallization from mixed solvent systems represents an optimal balance between purity, yield, and cost considerations [20]. The selection of appropriate solvent mixtures, typically combining a good solvent for the product with a poor solvent for impurities, enables selective crystallization of the desired compound. This approach has proven particularly effective for removing colored impurities and trace metals that may be present from catalytic systems.

The molecular structure of 2,3-epoxypropyl methanesulphonate (Chemical Abstracts Service Registry Number 6177-60-2) exhibits the molecular formula C₄H₈O₄S with a molecular weight of 152.169 grams per mole [1] [2]. The compound consists of two distinct functional moieties: a three-membered epoxide ring and a methanesulfonate ester group connected through a methylene bridge. This bifunctional architecture results in a molecule possessing both electrophilic and nucleofugic characteristics.

Computational studies on structurally related methanesulfonate compounds have demonstrated that the molecular geometry is significantly influenced by conformational preferences around key torsional angles [3] [4]. The most stable conformation typically adopts a Cs symmetry arrangement, where the molecule exhibits mirror plane symmetry. This conformer is energetically favored by approximately 2.5 to 4.0 kilocalories per mole compared to lower symmetry C₁ conformations [4]. The preference for the Cs conformer arises from favorable lone pair to sigma star orbital hyperconjugative interactions involving the oxygen atom linking the methanesulfonate and epoxypropyl groups [5].

The rotation about the sulfur-oxygen bond in methanesulfonate esters demonstrates a clear preference for the anti conformation over the gauche arrangement [6] [7]. Natural bond orbital calculations have revealed that this conformational preference is driven by hyperconjugative stabilization, where the lone pairs on the ester oxygen interact favorably with the antibonding orbitals of the sulfur-oxygen bonds. The energy difference between anti and gauche conformers typically ranges from 1.5 to 3.0 kilocalories per mole, with the anti conformer being thermodynamically preferred [4] [5].

The epoxide ring geometry exhibits characteristic three-membered ring strain with Carbon-Carbon bond lengths of approximately 1.47 Ångströms and Carbon-Oxygen bond lengths of 1.44 Ångströms. The ring experiences significant angle strain, with Carbon-Carbon-Oxygen bond angles deviating substantially from tetrahedral geometry to approximately 61 degrees. This structural distortion contributes significantly to the high reactivity of the epoxide functional group toward nucleophilic ring-opening reactions [8] [9].

| Conformational Parameter | Preferred Value | Energy Difference (kcal/mol) | Structural Basis |

|---|---|---|---|

| Overall Symmetry | Cs | 0.0 (reference) | Mirror plane symmetry |

| C₁ Conformer | Alternative | +2.5 to +4.0 | Lower symmetry |

| S-O Bond Rotation | Anti | 0.0 (preferred) | Hyperconjugative stabilization |

| S-O Bond Rotation | Gauche | +1.5 to +3.0 | Less favorable overlap |

Spectroscopic Identification

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopic characteristics of 2,3-epoxypropyl methanesulphonate can be predicted based on extensive studies of related epoxide and methanesulfonate compounds. The proton nuclear magnetic resonance spectrum displays distinctive chemical shift patterns that reflect the electronic environments of the constituent functional groups.

The epoxide protons exhibit characteristic resonances in the 2.5 to 3.5 parts per million region [8] [9]. Specifically, the methylene protons directly attached to the epoxide ring appear as a complex multiplet around 2.6 to 2.8 parts per million, while the methine proton of the epoxide ring resonates at approximately 3.1 to 3.3 parts per million. These chemical shifts reflect the electron-withdrawing influence of the oxygen atom in the strained three-membered ring system. The coupling patterns between these protons typically show characteristic geminal and vicinal coupling constants of 2.5 to 5.0 Hertz and 4.0 to 6.0 Hertz, respectively [10] [8].

The methanesulfonate methyl group produces a sharp singlet at approximately 3.0 parts per million, which is characteristic of methyl groups attached to electron-withdrawing sulfur centers [11]. The methylene bridge connecting the epoxide and methanesulfonate moieties appears as a complex multiplet in the 4.3 to 4.6 parts per million range, reflecting the deshielding effects of both the ester oxygen and the epoxide ring [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with distinct resonances for each carbon environment. The epoxide carbons typically appear in the 45 to 55 parts per million region for the methylene carbon and 50 to 60 parts per million for the methine carbon [8] [13]. The methanesulfonate methyl carbon resonates at approximately 37 to 39 parts per million, while the bridging methylene carbon appears around 68 to 72 parts per million, reflecting the deshielding influence of the ester oxygen [14] [15].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Epoxide CH₂ | 2.6-2.8 | Multiplet | J = 2.5-5.0 (geminal) |

| Epoxide CH | 3.1-3.3 | Multiplet | J = 4.0-6.0 (vicinal) |

| Methanesulfonate CH₃ | 3.0 | Singlet | - |

| Bridge CH₂ | 4.3-4.6 | Multiplet | - |

Infrared and Mass Spectrometric Features

Infrared spectroscopy provides definitive identification of the functional groups present in 2,3-epoxypropyl methanesulphonate through characteristic vibrational modes. The epoxide group exhibits several diagnostic absorption bands that are well-documented in the literature for three-membered ring ethers [16] [17] [18].

The epoxide Carbon-Hydrogen stretching vibration appears as a medium-intensity band at approximately 3050 to 3056 wavenumbers [18] [19]. This frequency is notably higher than typical alkyl Carbon-Hydrogen stretches due to the sp³ hybridization and ring strain effects in the epoxide system. The most diagnostic epoxide vibration occurs at 915 wavenumbers, corresponding to the ring deformation mode that involves symmetric stretching of the Carbon-Oxygen bonds within the three-membered ring [18] [19]. This band is typically strong in intensity and serves as a reliable indicator of epoxide functionality.

The methanesulfonate ester group contributes several characteristic absorption bands to the infrared spectrum. The asymmetric sulfur-oxygen stretching vibrations of the sulfonate group appear as very strong bands in the 1150 to 1200 wavenumbers region [11]. The symmetric sulfur-oxygen stretch occurs at lower frequency, typically 1040 to 1060 wavenumbers, and is also of strong intensity. The Carbon-Sulfur bond stretching vibration appears as a medium-intensity band around 780 to 800 wavenumbers [3] [4].

The sulfur-oxygen ester linkage exhibits a characteristic stretching vibration in the 1180 to 1250 wavenumbers region, which overlaps with the asymmetric sulfonate stretching modes but can be distinguished through careful spectral analysis and comparison with model compounds [11].

Mass spectrometric analysis of 2,3-epoxypropyl methanesulphonate would be expected to show a molecular ion peak at mass-to-charge ratio 152, corresponding to the molecular weight of the compound [2]. Fragmentation patterns would likely involve loss of the methanesulfonate group (mass 95) to give a fragment at mass-to-charge ratio 57, corresponding to the epoxypropyl cation. Additional characteristic fragments might include the methanesulfonate ion at mass-to-charge ratio 95 and the methyl cation at mass-to-charge ratio 15 [20].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Epoxy C-H stretch | 3050-3056 | Medium | Ring CH vibration |

| Epoxy ring deformation | 915 | Strong | Ring breathing mode |

| SO₂ asymmetric stretch | 1150-1200 | Very Strong | Sulfonate group |

| SO₂ symmetric stretch | 1040-1060 | Strong | Sulfonate group |

| C-S stretch | 780-800 | Medium | Carbon-sulfur bond |

| S-O ester stretch | 1180-1250 | Strong | Ester linkage |

Computational Modeling Studies

Density Functional Theory Calculations

Density functional theory calculations represent the primary computational approach for investigating the electronic structure and molecular properties of 2,3-epoxypropyl methanesulphonate. Based on extensive literature studies of related epoxide and methanesulfonate compounds, several well-established theoretical methods provide reliable predictions of molecular geometry, vibrational frequencies, and electronic properties [21] [22] [23].

The Becke three-parameter Lee-Yang-Parr (B3LYP) hybrid functional has been extensively validated for studies of organic molecules containing epoxide and sulfonate functional groups [22] [23] [24]. This method typically employs basis sets ranging from the standard 6-31G(d) for initial geometry optimizations to the more comprehensive 6-311++G(d,p) for high-accuracy property calculations [21] [4]. The B3LYP functional provides reliable predictions of bond lengths with typical accuracies of 0.01 to 0.02 Ångströms and bond angles within 1 to 2 degrees of experimental values [22].

For systems requiring enhanced accuracy in describing dispersion interactions and non-covalent effects, the Minnesota M06-2X meta-hybrid functional has demonstrated superior performance [21] [25]. This functional incorporates kinetic energy density terms that improve the description of medium-range correlation effects, making it particularly suitable for conformational analysis and intermolecular interaction studies [26]. The M06-2X functional typically provides activation energy barriers with accuracies of 2 to 3 kilocalories per mole compared to high-level benchmark calculations [25] [27].

Geometry optimization procedures for 2,3-epoxypropyl methanesulphonate should employ systematic conformational searching to identify the global energy minimum structure. This involves exploring rotations about the key torsional angles, particularly the Carbon-Oxygen ester bond and the Carbon-Carbon bonds connecting the epoxide and methanesulfonate moieties [23]. The resulting optimized geometries typically show the anti conformation of the sulfur-oxygen ester bond to be preferred by 1.5 to 3.0 kilocalories per mole [4] [5].

Vibrational frequency calculations at the optimized geometries provide theoretical predictions of infrared and Raman spectra that can be directly compared with experimental measurements. The calculated frequencies typically require scaling factors of 0.96 to 0.98 for B3LYP calculations to account for systematic errors in the harmonic approximation [28]. The root-mean-square deviations between scaled theoretical frequencies and experimental values are typically less than 10 wavenumbers for well-validated functional and basis set combinations [4].

| DFT Method | Basis Set | Application | Typical Accuracy |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization | ±0.02 Å (bonds) |

| B3LYP | 6-311++G(d,p) | Property calculations | ±1-2° (angles) |

| M06-2X | 6-31+G(d,p) | Reaction barriers | ±2-3 kcal/mol |

| MP2 | cc-pVTZ | Benchmark energies | ±1 kcal/mol |

Reactivity Descriptors and Electronic Properties

The electronic properties and reactivity descriptors of 2,3-epoxypropyl methanesulphonate can be systematically characterized through analysis of frontier molecular orbitals, electrostatic potential surfaces, and global reactivity indices derived from density functional theory calculations [23] [29]. These descriptors provide quantitative measures of the compound's chemical reactivity and selectivity patterns.

The highest occupied molecular orbital energy typically ranges from -7 to -8 electron volts for compounds containing both epoxide and methanesulfonate functionalities [29]. This energy level reflects the electron-donating capability of the molecule and correlates with its susceptibility to electrophilic attack. The epoxide oxygen lone pairs and the ester oxygen of the methanesulfonate group are typically the primary contributors to the highest occupied molecular orbital [23] [24].

The lowest unoccupied molecular orbital energy generally falls in the range of -1 to -2 electron volts, indicating moderate electron-accepting capability [29]. The lowest unoccupied molecular orbital typically exhibits significant amplitude on the sulfur atom of the methanesulfonate group and the carbon atoms of the epoxide ring, reflecting the electrophilic character of these sites. The energy gap between the highest occupied and lowest unoccupied molecular orbitals typically ranges from 5 to 6 electron volts, indicating moderate chemical stability and reactivity [23].

The dipole moment of 2,3-epoxypropyl methanesulphonate is expected to be substantial, ranging from 3 to 5 Debye units, due to the polar nature of both the epoxide and methanesulfonate functional groups [23] [24]. The dipole vector typically points from the electron-rich epoxide oxygen toward the electron-deficient sulfur center, reflecting the charge distribution within the molecule. This significant polarity influences intermolecular interactions and solvent effects on chemical reactivity.

Electrophilicity and nucleophilicity indices, derived from the frontier orbital energies and molecular hardness, provide quantitative measures of the compound's reactivity toward different types of chemical reagents [29]. The epoxide carbon atoms typically exhibit high electrophilicity indices, consistent with their well-known susceptibility to nucleophilic ring-opening reactions. Conversely, the methanesulfonate group acts as an excellent leaving group, with high nucleofugicity indices reflecting its ability to depart during substitution reactions [30].

The polarizability of 2,3-epoxypropyl methanesulphonate typically ranges from 15 to 25 cubic Ångströms, reflecting the molecule's response to external electric fields [23]. This property influences the compound's behavior in polar solvents and its interactions with charged species. The anisotropic polarizability components provide insights into the directional dependencies of the molecular response to electric fields.

Local reactivity descriptors, such as Fukui functions and local electrophilicity indices, identify the most reactive sites within the molecule for different types of chemical transformations [29]. These descriptors typically highlight the epoxide carbon atoms as the most electrophilic sites and the epoxide oxygen as a moderately nucleophilic center. The methanesulfonate group exhibits characteristics consistent with its role as a leaving group in substitution reactions.

| Electronic Property | Typical Range | Chemical Significance |

|---|---|---|

| HOMO Energy | -7 to -8 eV | Electron donation capability |

| LUMO Energy | -1 to -2 eV | Electron acceptance capability |

| HOMO-LUMO Gap | 5-6 eV | Chemical stability and reactivity |

| Dipole Moment | 3-5 D | Polarity and intermolecular interactions |

| Polarizability | 15-25 ų | Response to electric fields |

| Electrophilicity Index | High (epoxide C) | Susceptibility to nucleophilic attack |

| Nucleofugicity Index | High (methanesulfonate) | Leaving group ability |